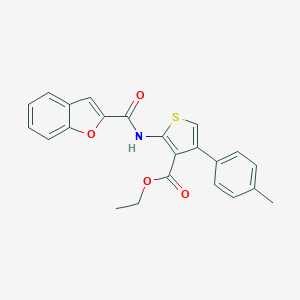![molecular formula C19H15N3O2S B381045 1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 315692-90-1](/img/structure/B381045.png)
1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline” is a synthetic molecule that has been studied for its potential anticancer properties . It belongs to a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . New thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have also been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-ylmethyl group attached to a 5-methyl-[1,2,4]triazolo[4,3-a]quinoline core . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. For instance, the compound could potentially undergo reactions at the triazole or quinoline moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the benzo[d][1,3]dioxol-5-ylmethyl group could influence its solubility and stability .科学的研究の応用
Anticancer Activity
Compounds with benzo[d][1,3]dioxol-5-ylmethyl groups have been designed and synthesized for evaluation against various cancer cell lines such as CCRF-CEM (acute lymphoblastic leukemia), LNCaP (prostate cancer), and MIA PaCa-2 (pancreatic cancer) . These studies suggest potential applications of your compound in cancer research, particularly in the design of new therapeutic agents.
Synthesis and Characterization
The synthesis of novel compounds with benzo[d][1,3]dioxol-5-ylmethyl groups involves techniques such as Pd-catalyzed C-N cross-coupling . Characterization of these compounds includes determining their antitumor activities against cell lines like HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) . This indicates that your compound could be synthesized and characterized for similar purposes.
Drug Design
The structural features of benzo[d][1,3]dioxol-5-ylmethyl groups are considered in drug design due to their biological activities . Your compound may also be explored in drug design efforts to create new medications with improved efficacy and safety profiles.
Molecular Biology Research
Compounds with benzo[d][1,3]dioxol-5-ylmethyl groups could be used in molecular biology research to study their interactions with biological macromolecules and their mechanisms of action at the molecular level .
Pharmacological Studies
These compounds may undergo pharmacological studies to assess their pharmacokinetics, pharmacodynamics, and toxicity profiles . Such studies could be applicable to your compound to determine its suitability as a drug candidate.
Chemical Biology
In chemical biology, these compounds can be used as tools to probe biological systems and understand the chemical basis of biological processes .
Biochemical Assays
Biochemical assays may utilize these compounds to measure enzyme activities, receptor-ligand interactions, or other biochemical processes .
Computational Chemistry
Computational methods could be employed to predict the properties and behaviors of these compounds in biological systems, aiding in the rational design of new therapeutic agents .
将来の方向性
Future research could focus on further optimizing this compound to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, more detailed studies on its mechanism of action and safety profile would be beneficial.
作用機序
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, affecting various biochemical pathways. The most significant of these is the cell cycle, particularly the mitotic phase. By causing a mitotic blockade, the compound prevents cells from dividing, which can lead to cell death .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This means that the compound prevents cells from dividing and triggers programmed cell death, which can help to control the growth of cancer cells .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-8-18-20-21-19(22(18)15-5-3-2-4-14(12)15)25-10-13-6-7-16-17(9-13)24-11-23-16/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIFPNHSRBWUMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B380962.png)
![5-(4-Bromophenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine](/img/structure/B380963.png)
![5-(4-Chlorophenyl)sulfanylquinazolino[2,3-a]phthalazin-8-one](/img/structure/B380964.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B380965.png)
![methyl 4-(2,5-dimethyl-3-{[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B380967.png)
![Diethyl 5-{[(acetyloxy)(phenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380970.png)

![5-Phenyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}thieno[2,3-d]pyrimidine](/img/structure/B380973.png)
![2-methyl-4-[(4-methylbenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B380974.png)
![2-{[3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B380979.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B380980.png)
![2-{[3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B380982.png)
![ethyl 4-(4-methoxyphenyl)-2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380983.png)
![5-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B380985.png)